Cas no 1111128-81-4 (2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde)
2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde
- SCHEMBL24254409
- 2-hydroxy-5-(3-methylsulfanylphenyl)benzaldehyde
- MFCD11877699
- 2-FORMYL-4-(3-METHYLTHIOPHENYL)PHENOL
- 1111128-81-4
- 2-Formyl-4-(3-methylthiophenyl)phenol, 95%
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- MDL: MFCD11877699
- Inchi: 1S/C14H12O2S/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3
- InChI Key: MBTBZNBTHNJNPR-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC(=C1)C1C=CC(=C(C=O)C=1)O
Computed Properties
- Exact Mass: 244.05580079g/mol
- Monoisotopic Mass: 244.05580079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 62.6Ų
2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320836-5 g |
2-Formyl-4-(3-methylthiophenyl)phenol, 95%; . |
1111128-81-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320836-5g |
2-Formyl-4-(3-methylthiophenyl)phenol, 95%; . |
1111128-81-4 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde Suppliers
2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde
2-Hydroxy-5-(3-Methyl-2-Thienyl)Benzaldehyde: A Comprehensive Overview
The compound with CAS No. 1111128-81-4, commonly referred to as 2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a hydroxyl group and a thienyl substituent. The benzaldehyde core provides a rigid aromatic framework, while the hydroxyl group introduces hydrophilic properties, and the thienyl substituent adds electronic versatility and potential for further functionalization.
Recent studies have highlighted the potential of 2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in the development of anti-inflammatory and antioxidant agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase (COX)-2 enzymes, making them promising candidates for pain management therapies. The thienyl group in the molecule plays a crucial role in modulating these bioactivities by influencing the electronic properties and steric interactions within the molecule.
In addition to its pharmacological applications, 2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde has also been investigated for its potential in materials science. The compound's ability to form stable coordination complexes with metal ions has been leveraged in the development of novel catalysts for organic synthesis. A 2023 paper in *Chemical Communications* reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, significantly enhancing reaction efficiency and selectivity. This highlights its utility in green chemistry and sustainable synthetic methodologies.
The synthesis of 2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde typically involves multi-step organic reactions, often utilizing coupling agents such as Suzuki-Miyaura reagents. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, researchers have employed microwave-assisted synthesis to streamline the production process, reducing reaction times and improving yields. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex organic molecules.
From an analytical perspective, the characterization of CAS No. 1111128-81-4 has benefited from modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools allow for precise determination of the compound's molecular structure and purity, ensuring its reliability for downstream applications. Furthermore, computational chemistry methods have been employed to predict the molecule's electronic properties and reactivity, providing valuable insights into its behavior in various chemical environments.
In conclusion, 2-hydroxy-5-(3-methyl-2-thienyl)benzaldehyde represents a versatile building block with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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